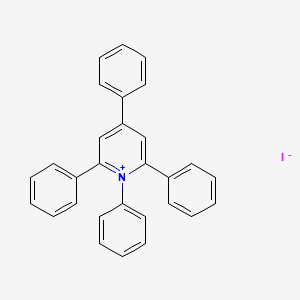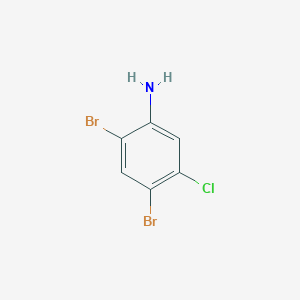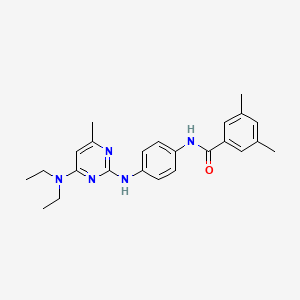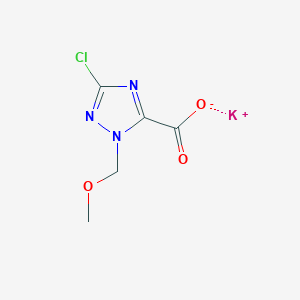
1,2,4,6-Tetraphenylpyridinium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4,6-Tetraphenylpyridinium iodide is a chemical compound that has been used in various scientific studies . It is often used in the formation of ion-association complexes .
Synthesis Analysis
The compound can be synthesized by the reaction of (n-Bu4N)2[Re2Cl8] with the 1,2,4,6-tetraphenylpyridinium tosylate in acetonitrile . This reaction results in the formation of the (NC5H2(C6H5)4)2[Re2Cl8] · 2CH3CN compound .Molecular Structure Analysis
The structure of 1,2,4,6-Tetraphenylpyridinium iodide consists of the ((C6H5)4C5H2N)+ cation and Re2Cl 8 2− anion with virtual D4h symmetry . The average Re–Re and Re–Cl bond distances are 2.2205 and 2.3431 Å, respectively .Chemical Reactions Analysis
In one study, the compound was used in the reaction of (n-Bu4N)2[Re2Cl8] with the 1,2,4,6-tetraphenylpyridinium tosylate in acetonitrile . The resulting compound crystallizes upon cooling of the solution at –15°C .Physical And Chemical Properties Analysis
The compound has been used in the development of ionic AIE-active molecules . These molecules could find wide application in sensing and optoelectronic areas .Wissenschaftliche Forschungsanwendungen
Analytical Chemistry Applications
1,2,4,6-Tetraphenylpyridinium iodide has been used in various analytical chemistry applications. For instance, it has been evaluated for potentiometric precipitation titration of large inorganic anions such as perchlorate and perrhenate, showcasing its utility in the semimicro determination of these anions (Selig, 1978). Additionally, its perchlorate derivative, 1,2,4,6-tetraphenylpyridinium perchlorate, has been used in the spectrophotometric determination of metals like gallium, niobium, and thallium, forming complexes with these metals for effective detection (Ortuño, Sánchez-Pedreño, & Torrecillas, 1986), (Aznárez, Cipres, Marco, & Ferrer, 1985), (Ruiz, Sánchez-Pedreño, & Ortuño, 1982).
Quantum Chemical Studies
The compound has been the subject of quantum-chemical investigations, such as the study of the recyclization of 1,2,4,6-tetramethyl-3-nitropyridinium iodide, offering insights into the electronic structures of various molecular states in chemical reactions (Belik, Envaeva, & Sagitullin, 1985).
Aggregation-Induced Emission Characteristics
Research has also focused on the aggregation-induced emission (AIE) characteristics of 1,2,4,6-tetraphenylpyridinium-based luminogens. These studies have implications for sensing and optoelectronic areas, highlighting the compound's potential in the development of new AIE systems (Wang, Fang, Sun, Qin, & Tang, 2013).
Chemosensing and Environmental Applications
1,2,4,6-Tetraphenylpyridinium iodide and its derivatives have also been studied for their potential in chemosensing, particularly in the detection of iodide in environmental samples. This research is critical for environmental monitoring and potential clinical applications (Salomón-Flores, Hernández-Juárez, Bazany‐Rodríguez, Barroso-Flores, Martínez-Otero, López-Arteaga, Valdés-Martínez, & Dorazco‐González, 2019).
Supramolecular Chemistry
The compound has been involved in the study of supramolecular assemblies, such as the formation of a 4:1:4 supramolecular assembly with neutral TiiiiPO cavitands and tetrakis(N-methylpyridinium)porphyrin iodide. These studies contribute to the understanding of molecular interactions and complex formation in supramolecular chemistry (De Zorzi, Dubessy, Mulatier, Geremia, Randaccio, & Dutasta, 2007).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,2,4,6-tetraphenylpyridin-1-ium;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N.HI/c1-5-13-23(14-6-1)26-21-28(24-15-7-2-8-16-24)30(27-19-11-4-12-20-27)29(22-26)25-17-9-3-10-18-25;/h1-22H;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDIDNPIAXJYPP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4,6-Tetraphenylpyridinium iodide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-N-(2-chlorobenzyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2725666.png)
![5-(4-Cyclohexylpiperazin-1-yl)-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2725667.png)
![N-[4,4-Dimethyl-1-(methylamino)pentan-3-yl]acetamide;hydrochloride](/img/structure/B2725669.png)

![2-[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2725671.png)
![1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-3-(1-methyl-1H-pyrazol-4-yl)piperidine](/img/structure/B2725674.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-chloro-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2725678.png)
![N-(2-chloro-4-fluorophenyl)-2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2725681.png)





![2-Imino-2',4-dioxo-1',2'-dihydrospiro[3-azabicyclo[3.1.0]hexane-6,3'-indole]-1,5-dicarbonitrile](/img/structure/B2725689.png)